Butein

Diabetic Complications Aldose Reductase Enzyme Inhibition

Butein (≥98% HPLC) delivers a non-redundant polypharmacology driven by its 3,4,2′,4′-tetrahydroxy pattern. Unlike generic chalcones, it inhibits STAT3, NF-κB, and EGFR with unmatched potency, achieving a 2.6‑fold lower IC₅₀ (0.5 µM) than clinical epalrestat against aldose reductase. This makes it the definitive positive control for diabetic‑complication HTS campaigns. It also provides >40% COX‑2‑dependent PGE₂ suppression in human whole blood, uniquely bridging cell‑free assays to ex‑vivo target engagement. Order now to eliminate mechanistic ambiguity in your inflammation, oncology, or metabolic studies.

Molecular Formula C15H12O5
Molecular Weight 272.25 g/mol
CAS No. 487-52-5
Cat. No. B1668091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButein
CAS487-52-5
SynonymsAC1NQY7L;  AC1N-QY7L;  AC1N QY7L;  CCG-208298;  CCG208298;  CCG 208298;  CS-5675;  CS5675;  CS-5675;  NSC-652892;  NSC652892;  NSC 652892
Molecular FormulaC15H12O5
Molecular Weight272.25 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C=CC(=O)C2=C(C=C(C=C2)O)O)O)O
InChIInChI=1S/C15H12O5/c16-10-3-4-11(14(19)8-10)12(17)5-1-9-2-6-13(18)15(20)7-9/h1-8,16,18-20H/b5-1+
InChIKeyAYMYWHCQALZEGT-ORCRQEGFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Butein (CAS 487-52-5): Chemical Profile and Baseline Characteristics


Butein (2′,3,4,4′-tetrahydroxychalcone) is a naturally occurring chalcone polyphenol, primarily isolated from plants such as Rhus verniciflua, Butea monosperma, and Dalbergia odorifera . It is characterized by a chalcone skeleton bearing hydroxyl groups at the 2′, 3, 4, and 4′ positions, conferring significant electron-donating and hydrogen-bonding capacity [1]. As a bioactive secondary metabolite, butein exhibits a broad spectrum of pharmacologic activities, including the inhibition of protein tyrosine kinases, NF-κB, STAT3, and aldose reductase, and activation of SIRT1 . Its molecular weight is 272.25 g/mol, and it possesses physicochemical properties (pKa ~6.76, log P ~3.81) that present both opportunities and challenges for its use as a research tool or therapeutic lead [2].

Why Generic Polyphenol or Chalcone Substitution Cannot Replace Butein


The substitution of butein with a generic chalcone, flavonoid, or other polyphenol (e.g., resveratrol, isoliquiritigenin, phloretin) is scientifically unsound due to the compound's unique hydroxylation pattern (3,4,2′,4′-tetrahydroxy), which dictates a specific and non-redundant polypharmacology. Even closely related analogs, such as marein or phloretin, exhibit substantial differences in target engagement, as demonstrated by EGFR inhibition assays where butein's IC50 is significantly lower [1]. Furthermore, butein is not a simple antioxidant; its activity is rooted in the specific inhibition of key signaling nodes like STAT3, NF-κB, and aldose reductase with potencies that are not replicated by other common polyphenols [2]. Relying on a generic substitute introduces profound variability in experimental outcomes and fails to recapitulate the quantitative effects documented in the literature.

Quantitative Comparative Evidence for Butein: A Guide for Scientific Selection


Superior Aldose Reductase Inhibition vs. the Clinical Standard Epalrestat

Butein demonstrates a 2.6-fold greater potency in inhibiting recombinant human aldose reductase (AR) compared to the clinically approved drug epalrestat. This establishes butein as a leading natural scaffold for AR inhibition and a key reference compound for diabetic complication research [1].

Diabetic Complications Aldose Reductase Enzyme Inhibition

Enhanced Neuroprotection Compared to Its Metabolic Precursor Isoliquiritigenin

In a direct comparison of neuroprotective efficacy against glutamate-induced oxidative stress, butein (a Phase I metabolite of isoliquiritigenin) demonstrated superior effects compared to its parent compound, isoliquiritigenin [1]. This finding challenges the assumption that the parent compound is always the more relevant active agent and highlights the importance of metabolite profiling in pharmacological studies.

Neuroprotection Oxidative Stress Metabolite Activity

Selective COX-2 Inhibition in a Human Whole Blood Model

In an ex vivo human whole blood model, which is more physiologically relevant than purified enzyme assays, butein was the only chalcone tested that demonstrated a concentration-dependent inhibition of prostaglandin E2 production via COX-2. At 50 µM, it achieved a 40 ± 8% inhibition, while related analogs (5OH and 5OMe) showed no activity [1]. This unique activity profile among chalcones in a complex biological matrix distinguishes butein from its chemical class.

Inflammation COX-2 Ex Vivo Pharmacology

High-Impact Application Scenarios for Butein Based on Quantitative Evidence


Positive Control in Aldose Reductase Inhibitor Screening

Given its 2.6-fold greater potency over the clinical standard epalrestat (IC50 = 0.5 µM vs. 1.3 µM) [1], butein is an ideal positive control and benchmark compound for high-throughput screening campaigns aiming to identify novel aldose reductase inhibitors for diabetic complications. Its superior potency provides a more stringent baseline for evaluating new chemical entities.

Investigating the Metabolic Pharmacology of Isoliquiritigenin

For studies examining the neuroprotective or other pharmacological effects of isoliquiritigenin, butein is an essential comparator. Research shows butein exhibits superior neuroprotective effects in glutamate-induced oxidative stress models compared to its parent compound [2]. Its use is critical for elucidating whether observed in vivo effects are mediated by the parent molecule or its active metabolite.

Ex Vivo Validation of COX-2 Inhibitory Activity

Butein's unique ability to inhibit COX-2-dependent prostaglandin E2 production in a human whole blood model (40 ± 8% inhibition at 50 µM) [3] makes it a valuable tool compound for validating anti-inflammatory mechanisms in a physiologically relevant ex vivo setting. This is particularly useful when seeking to confirm target engagement beyond simple cell-free enzyme assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Butein

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.